2-Methyltetrahydrofuran-3-thiol
Overview
Description
2-Methyltetrahydrofuran-3-thiol is a sulfur-containing compound with the molecular formula C5H10OS and a molecular weight of 118.19 g/mol . It is primarily used as a flavoring agent, especially in meat flavorings, due to its strong sulfurous and meaty odor . This compound is a member of the oxolanes family and is known for its low aroma threshold and strong characteristics .
Mechanism of Action
Target of Action
2-Methyltetrahydrofuran-3-thiol, also known as 2-Methyl-3-tetrahydrofuranthiol, is a sulfur-containing flavor compound . It primarily targets the olfactory receptors in the human body, which play a crucial role in the perception of smell .
Mode of Action
The compound interacts with its targets, the olfactory receptors, by binding to them and triggering a neural response. This response is then transmitted to the brain, resulting in the perception of a specific smell, in this case, a meaty odor .
Biochemical Pathways
The downstream effects of this interaction can influence the perception and flavor profile of food products .
Pharmacokinetics
Its metabolism and excretion would occur via the standard pathways for xenobiotics .
Result of Action
The primary result of the action of this compound is the perception of a meaty flavor. This is due to its interaction with olfactory receptors, leading to a neural response that is interpreted by the brain as a specific smell .
Preparation Methods
The preparation of 2-Methyltetrahydrofuran-3-thiol can be achieved through various synthetic routes. One method involves the vulcanization of bread ketone using a vulcanization reagent to obtain an intermediate, which is then reduced to produce this compound . Another method uses 5-hydroxy-2-pentanone as a raw material, which undergoes a series of reactions to yield the desired compound . These methods are characterized by their short reaction routes, mild conditions, and high yields .
Chemical Reactions Analysis
2-Methyltetrahydrofuran-3-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .
Scientific Research Applications
2-Methyltetrahydrofuran-3-thiol has a wide range of scientific research applications. In chemistry, it is used as a flavoring agent in the food industry, particularly in meat flavorings . In biology, it is studied for its potential role in various biochemical pathways involving sulfur-containing compounds . In medicine, it is explored for its potential therapeutic effects due to its unique chemical properties . Additionally, it is used in industrial applications for the synthesis of other sulfur-containing compounds .
Comparison with Similar Compounds
2-Methyltetrahydrofuran-3-thiol can be compared with other similar sulfur-containing compounds, such as 2-Methyl-3-furanthiol and 2-Methyl-3-mercaptotetrahydrofuran . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity . For example, 2-Methyl-3-furanthiol is also used as a flavoring agent but has a different odor profile compared to this compound . The unique combination of a tetrahydrofuran ring and a thiol group in this compound contributes to its distinct characteristics and applications .
Properties
IUPAC Name |
2-methyloxolane-3-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-4-5(7)2-3-6-4/h4-5,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPHPBLAKVZXOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866614 | |
Record name | Tetrahydro-2-methyl-3-furanthiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; roasted meat, sulfurous onion aroma | |
Record name | 2-Methyl-3-tetrahydrofuranthiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1022/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
163.00 to 168.00 °C. @ 760.00 mm Hg | |
Record name | Tetrahydro-2-methyl-3-furanthiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036138 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol) | |
Record name | 2-Methyl-3-tetrahydrofuranthiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1022/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.042-1.049 | |
Record name | 2-Methyl-3-tetrahydrofuranthiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1022/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
57124-87-5 | |
Record name | 2-Methyltetrahydrofuran-3-thiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57124-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-2-methyl-3-furanthiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057124875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentitol, 1,4-anhydro-2,5-dideoxy-3-thio- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrahydro-2-methyl-3-furanthiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyltetrahydrofuran-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetrahydro-2-methyl-3-furanthiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036138 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the sensory properties of 2-MTHF-3-thiol?
A1: 2-MTHF-3-thiol possesses a pleasant "meaty" aroma and was identified for the first time in wine []. Interestingly, its trans isomer (trans-2-MTHF-3-thiol) exhibits a lower odor detection threshold (55 ng/L) in model wine compared to the racemic mixture []. Furthermore, a synergistic effect on the overall "meaty" aroma was observed when 2-MTHF-3-thiol was present alongside another known "meaty" aroma compound, 2-methyl-3-furanthiol [].
Q2: How is 2-MTHF-3-thiol synthesized, and are there efforts to improve its production?
A2: One method for synthesizing 2-MTHF-3-thiol starts from (E)-3-penten-1-ol. The synthesis involves the conversion of (E)-3-penten-1-ol to either cis- or trans-2-methyl-3-hydroxytetrahydrofuran, followed by mesylation and nucleophilic substitution with thioacetic acid (AcSH) [].
Q3: What analytical techniques are employed in the identification and quantification of 2-MTHF-3-thiol in wine?
A3: Identifying and quantifying 2-MTHF-3-thiol in wine samples relies on advanced analytical techniques. Initially, silver-ion (Ag+) solid-phase extraction is employed to extract the volatile sulfur compounds from the complex wine matrix []. Following extraction, gas chromatography techniques, including cryogenic heart-cutting multidimensional gas chromatography mass spectrometry/olfactometry (GC-MS/O) and comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry (GC×GC-TOFMS), are employed to separate and identify the volatile compounds present in the extract []. For accurate quantification, a highly sensitive and specific method utilizing ultra-high-performance liquid chromatography coupled with quadrupole Orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap-HRMS) is utilized []. This approach enables the precise measurement of trans-2-MTHF-3-thiol, 2-methyl-3-furanthiol, and 2-furfuryl thiol concentrations at nanogram-per-liter levels in wine samples [].
Q4: Are there any known alternatives or substitutes for 2-MTHF-3-thiol in creating specific flavor profiles?
A4: While the provided research focuses mainly on 2-MTHF-3-thiol, the simultaneous presence of 2-methyl-3-furanthiol, another "meaty" aroma compound, and their additive effect in Bordeaux wines, suggests a potential area for exploring alternatives and substitutes []. Investigating similar sulfur-containing heterocyclic compounds and their sensory interactions could lead to discovering new flavoring agents for various applications, including food and beverages. Further research is needed to identify compounds with similar sensory profiles and to evaluate their potential as substitutes for 2-MTHF-3-thiol.
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